2,5-Diphenylfuran-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33073-86-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,5-diphenylfuran-3-one |
InChI |
InChI=1S/C16H12O2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,16H |
InChI Key |
JEISKBGPTHFBHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,5 Diphenylfuran 3 2h One and Its Functionalized Analogues
Direct Synthetic Routes to 2,5-Diphenylfuran-3(2H)-one
Direct approaches to 2,5-disubstituted-3(2H)-furanones often involve the cyclization of appropriately functionalized linear precursors. One common strategy is the acid- or base-mediated cyclization of γ-hydroxy-α,β-unsaturated ketones or their equivalents. For the specific synthesis of this compound, a plausible direct route involves the reaction of a 1,4-diphenyl-2-hydroxy-1,4-butanedione derivative. The key step is an intramolecular condensation to form the five-membered heterocyclic ring. While specific literature detailing a one-pot synthesis for this exact molecule is sparse, the Paal-Knorr furan (B31954) synthesis, which involves the cyclodehydration of 1,4-dicarbonyl compounds, provides a foundational methodology for synthesizing 2,5-diphenylfuran (B1207041), a closely related structure. acs.orgsemanticscholar.org Adapting this logic, a 1,4-dicarbonyl precursor bearing the necessary oxidation state at the C3 position can be envisioned as a direct precursor to the target furanone.
Another established method for creating the 3(2H)-furanone core is the cycloisomerization of allenic hydroxyketones, which can proceed in water without the need for expensive metal catalysts. organic-chemistry.org Similarly, the cyclization of readily available γ-hydroxyalkynones, often facilitated by gold catalysts, presents a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org These general strategies highlight the potential for direct synthesis of this compound from a suitably substituted linear precursor.
Catalytic Strategies for Furanone Ring Construction
Catalysis offers powerful tools for constructing the furanone ring with high efficiency and control. These strategies include transition metal-mediated reactions, electrocatalysis, and metal-free approaches, each providing unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Transition metals, particularly rhodium, have been extensively used in the synthesis of complex heterocyclic systems. Rh(III)-catalyzed C–H activation has emerged as a powerful strategy for constructing furanone rings. mdpi.com This methodology often involves a cascade process where the catalyst directs the activation of a C-H bond, followed by regioselective annulation with a coupling partner and a subsequent in situ lactonization to form the furanone core. acs.orgnih.govacs.org
For instance, a sulfoximine-directed C–H activation strategy catalyzed by a Rh(III) complex has been shown to efficiently synthesize furanone-fused 1,2-benzothiazines. acs.orgnih.govacs.org In this process, the C–H activation is a reversible and high-energy step in the catalytic cycle. acs.org The reaction proceeds through a cascade of C–H activation, regioselective annulation with a 4-hydroxy-2-alkynoate coupling partner, and final lactonization in a one-pot fashion. nih.gov This approach demonstrates excellent regioselectivity, yielding single regioisomers in good yields. nih.gov While this example leads to a fused system, the fundamental principle of Rh(III)-catalyzed C-H activation coupled with lactonization is a viable and sophisticated strategy for constructing substituted furanone cores.
Table 1: Examples of Transition Metal-Catalyzed Furanone Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Yield |
|---|---|---|---|---|
| [Cp*RhCl₂]₂/AgSbF₆ | Sulfoximine and 4-Hydroxy-2-alkynoates | Furanone-fused 1,2-benzothiazine | C-H activation, annulation, lactonization cascade acs.orgnih.gov | Good |
| Rh(II)/Pd(0) | α-diazo-δ-keto-esters | C2-quaternary substituted 3(2H)-furanones | Cyclization/allylic alkylation cascade organic-chemistry.org | High |
| AuCl₃/NIS | 2-alkynyl-2-silyloxy carbonyls | 4-iodo-3-furanones | Electrophilic cyclization and 1,2-migration organic-chemistry.org | Good |
Note: This table is interactive and can be sorted by column.
Electrocatalysis represents a green and sustainable approach to organic synthesis, often avoiding the need for harsh chemical oxidants. gre.ac.uk The electrochemical oxidation of biomass-derived furan compounds, such as furfural, into valuable intermediates like 5-hydroxy-2(5H)-furanone (HFO), showcases the potential of this method for furanone synthesis. rsc.orgresearchgate.net
In these transformations, water often serves as the oxygen source, and various metal chalcogenides (e.g., CuS, ZnS, PbS) can act as efficient electrocatalysts. rsc.org The mechanism involves a series of reactions, including C-C bond cleavage, ring opening, oxidation, and subsequent intramolecular isomerization to yield the furanone product. rsc.org Another example is the one-pot, mediator-free electrochemical conversion of furoic acid to 2(5H)-furanone, which is then hydrogenated to gamma-butyrolactone. nih.gov This paired electrosynthesis proceeds via an electrocatalytic decarboxylation to form a furan radical intermediate, which then transitions to the furanone. nih.gov Furthermore, electrochemical [3+2] annulation reactions between alkynes and β-keto compounds, catalyzed by ferrocene, provide a mild and atom-economical route to polysubstituted furans, a related heterocyclic system. chemistryviews.org
Table 2: Electrocatalytic Furanone Synthesis
| Catalyst/Electrode | Substrate | Product | Selectivity/Conversion |
|---|---|---|---|
| CuS nanosheets | Furfural | 5-Hydroxy-2(5H)-furanone | 83.6% selectivity, 70.2% conversion rsc.org |
| Platinum anode | Furoic Acid | 2(5H)-Furanone | 84.2% selectivity nih.gov |
Note: This table is interactive and can be sorted by column.
The development of metal-free catalytic systems is a significant goal in modern organic synthesis due to economic and environmental benefits. mdpi.com Several metal-free strategies have been successfully applied to the synthesis of substituted furanones and the related furan rings.
One approach involves a BF₃·Et₂O mediated formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones to produce multi-substituted furans. nih.gov This one-flask method proceeds through cyclopropanation, a Cloke–Wilson rearrangement, and elimination of HCl under mild conditions. nih.gov Another novel method for synthesizing tetrasubstituted furans involves a base-catalyzed reaction of α-hydroxy ketones and cyano compounds. mdpi.comnih.gov This reaction proceeds under relatively mild conditions, uses readily available starting materials, and exhibits good functional group tolerance and high yields. nih.gov
Furthermore, catalyst-free cross-coupling reactions of α-aryldiazo ketones and α-diazo esters have been developed to access 3(2H)-furanone derivatives. chemistryviews.org This reaction is proposed to proceed through a Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the second diazo species, leading to the furanone product via cyclopropanone (B1606653) cleavage and an oxa-Nazarov cyclization. chemistryviews.org
Table 3: Comparison of Metal-Free Furanone/Furan Synthesis Methods
| Method | Reagents/Catalyst | Key Intermediate/Reaction Type | Product Scope |
|---|---|---|---|
| BF₃·Et₂O Mediation | 3-chloro-3-phenyldiazirines, α,β-alkenyl ketones | Phenylchlorocarbene, Cloke–Wilson rearrangement | Multi-substituted furans nih.gov |
| Base Catalysis | α-hydroxy ketones, cyano compounds | Base-catalyzed condensation | Tetrasubstituted furans mdpi.comnih.gov |
| Catalyst-Free Coupling | α-aryldiazo ketones, α-diazo esters | Ketene, oxa-Nazarov cyclization | 3(2H)-furanone derivatives chemistryviews.org |
Note: This table is interactive and can be sorted by column.
Intramolecular Cyclization Protocols and Domino Reactions
Intramolecular reactions provide an efficient means of constructing cyclic systems by tethering the reacting functional groups within a single molecule. Domino reactions, where a sequence of reactions occurs in a single pot, further enhance synthetic efficiency.
The Wittig reaction, a cornerstone of organic synthesis for forming carbon-carbon double bonds, can be adapted for the construction of heterocyclic rings through intramolecular variants. wikipedia.org The synthesis of functionalized furans can be achieved in one step from Michael acceptors, tributylphosphine, and acyl chlorides via an intramolecular Wittig-type reaction. organic-chemistry.org The proposed mechanism involves the formation of a phosphorus ylide intermediate which then undergoes cyclization. organic-chemistry.org
This strategy has been applied to the synthesis of various heterocyclic compounds. scispace.comsemanticscholar.org For example, an unusual enolate Wittig rearrangement followed by an alkylative cyclization sequence has been used to generate highly substituted 3-hydroxy-2-furanone derivatives. nih.gov While not a direct olefination, this transformation leverages Wittig-type reactivity to assemble the furanone core. Similarly, intramolecular Wittig reactions have been employed in the synthesis of cyclopenta[b]furans, demonstrating the regioselective nature of the cyclization. rsc.org The reaction of tetrachloroacetone with phosphonates and phosphoranes has also been explored in the synthesis of precursors for potent mutagens like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, showcasing the utility of Wittig-type chemistry in accessing complex furanones. cdnsciencepub.com
Table 4: Applications of Wittig-Type Reactions in Furan/Furanone Synthesis
| Reactants | Reagents | Reaction Type | Product |
|---|---|---|---|
| Michael acceptors, acyl chlorides | Tributylphosphine | Intramolecular Wittig | Tetrasubstituted furans organic-chemistry.org |
| Methyl O-(alkynylmethyl) glycolates | Dialkylboron triflates, Hünig's base | Enolate Wittig rearrangement/alkylative cyclization | 3-hydroxy-2-furanone derivatives nih.gov |
| Tetrachloroacetone | (Carbomethoxychloromethylene)triphenylphosphorane | Wittig condensation | Precursor to substituted 2(5H)-furanone cdnsciencepub.com |
Note: This table is interactive and can be sorted by column.
Stereoselective Synthesis of Chiral 2,5-Diphenylfuranone Derivatives
The development of stereoselective methods for the synthesis of chiral furanone derivatives is of significant interest due to the prevalence of this core in biologically active molecules. While methodologies for the asymmetric synthesis of the parent this compound are not extensively documented, several strategies employed for structurally related chiral furanones and tetrahydrofurans can be adapted for this purpose. These approaches primarily rely on asymmetric catalysis and the use of chiral starting materials.
One viable strategy involves the asymmetric oxidation of precursor molecules. For instance, the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones has been shown to produce enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. researchgate.net This method, utilizing a Ti(Oi-Pr)₄/t-BuOOH/(+)-diethyl tartrate system, could potentially be adapted for prochiral precursors of 2,5-diphenylfuranone derivatives. researchgate.net
Another approach is the desymmetrization of achiral 2,5-cyclohexadienones, which are versatile building blocks derived from phenols. nih.gov Catalytic asymmetric methods have been developed to transform these readily available starting materials into chiral products, often through the selective reaction of one of the enantiotopic alkenes. nih.gov Such strategies could be conceptually applied to a suitably designed precursor for the 2,5-diphenylfuranone scaffold.
Furthermore, bio-inspired stereoselective cyclization reactions offer a promising route. The acid-catalyzed cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols has been used to synthesize (2,3-anti-3,4-syn-4,5-anti)-2,5-diaryl-3,4-dimethyltetrahydrofurans with high yield and stereoselectivity. elsevierpure.com This process proceeds through the chemoselective formation of a more stabilized benzylic carbocation, followed by a stereoselective cyclization where the stereochemistry is controlled by the substrate. elsevierpure.com Applying this logic, a chiral 1,4-diphenyl-1,4-diol precursor could potentially cyclize to form a chiral 2,5-diphenylfuranone derivative.
The table below summarizes key aspects of these related stereoselective methodologies.
| Methodology | Precursor Type | Key Reagents/Catalysts | Potential Product Type | Key Findings |
| Asymmetric Oxidation | 3-Aryl-2-hydroxycyclopent-2-en-1-one | Ti(Oi-Pr)₄, t-BuOOH, (+)-diethyl tartrate | Enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids | Electron-donating groups in the para position of the aryl ring can increase yield but may decrease enantioselectivity. researchgate.net |
| Desymmetrization | Achiral 2,5-cyclohexadienones | Various (organocatalysts, transition metals) | Chiral cyclohexadienone derivatives | Involves the desymmetrization of enantiotopic alkenes in the starting material. nih.gov |
| Bio-inspired Cyclization | Chiral 1,4-diarylbutane-1,4-diols | Acid catalyst | Stereochemically defined 2,5-diaryl-tetrahydrofurans | Cyclization is directed by the formation of the most stable carbocation and controlled by the substrate's inherent stereochemistry. elsevierpure.com |
Functional Group Interconversions and Post-Synthetic Modifications on the this compound Scaffold
Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into a core molecular scaffold without altering its fundamental structure. elsevierpure.comresearchgate.net This approach allows for the late-stage diversification of the this compound framework, enabling the synthesis of a library of analogues with varied properties. Functional group interconversions (FGIs) are the specific reactions used to convert one functional group into another during these modifications. imperial.ac.uk
The this compound scaffold offers several sites for modification: the ketone at the C3 position, the double bond between C4 and C5, and the two phenyl rings at C2 and C5.
Modifications at the Furanone Core:
Reactions at the Carbonyl Group: The ketone functionality can be a versatile handle for various transformations. It can undergo reduction to the corresponding alcohol, which can then be further functionalized, for example, by conversion to sulfonate esters or halides to act as leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu
Reactions at the C4 Position: The C4 position can be functionalized, particularly if a leaving group is present. For instance, studies on 3,4-dihalo-2(5H)-furanones demonstrate that the halogen at C4 can be displaced by various nucleophiles. nih.gov For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with sodium azide (B81097) to yield 5-alkoxy-4-azido derivatives and with potassium selenocyanate (B1200272) to give products of substitution at the C4 position. nih.gov This suggests that a 4-halo-2,5-diphenylfuran-3(2H)-one could serve as a key intermediate for introducing nitrogen or selenium-containing functional groups.
Modifications on the Phenyl Rings:
The phenyl rings at the C2 and C5 positions are amenable to electrophilic aromatic substitution reactions. Standard protocols for nitration, halogenation, acylation, and sulfonation can be employed to introduce a wide range of functional groups, provided the furanone core is stable to the reaction conditions. These newly introduced groups can then undergo further interconversions. For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce further diversity. imperial.ac.uk
The table below provides examples of potential functional group interconversions and post-synthetic modifications applicable to the this compound scaffold, based on reactions reported for analogous systems.
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference for Analogy |
| C3-Ketone | Reduction | LiAlH₄ or NaBH₄ | Hydroxyl | imperial.ac.uk |
| C4-Position (from a 4-halo precursor) | Nucleophilic Substitution | Sodium azide (NaN₃) | Azide | nih.gov |
| C4-Position (from a 4-halo precursor) | Nucleophilic Substitution | Potassium selenocyanate (KSeCN) | Selenocyanate | nih.gov |
| Phenyl Rings | Nitration | HNO₃, H₂SO₄ | Nitro | General Organic Chemistry |
| Phenyl Rings (from nitro group) | Reduction | H₂, Pd/C or SnCl₂ | Amine | vanderbilt.edu |
| Phenyl Rings (from amine group) | Acylation | Acyl chloride, pyridine | Amide | General Organic Chemistry |
These strategies highlight the potential for creating a diverse library of this compound derivatives through stereoselective synthesis and subsequent functionalization, paving the way for the exploration of their chemical and physical properties.
Chemical Reactivity and Reaction Mechanisms of 2,5 Diphenylfuran 3 2h One
Computational and Experimental Mechanistic Investigations of Furanone Transformations
Information on specific computational and experimental mechanistic investigations for the transformations of 2,5-Diphenylfuran-3(2H)-one is not available in the reviewed literature. While general principles of furanone reactivity and mechanistic studies of related compounds exist, dedicated studies on this particular molecule, including detailed computational models (e.g., DFT calculations of transition states and energy profiles) and corroborating experimental data, were not found.
Advanced Structural Characterization and Spectroscopic Analysis of 2,5 Diphenylfuran 3 2h One and Its Derivatives
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular constitution, configuration, and conformation, and offers detailed insights into the supramolecular assembly through various intermolecular interactions.
Elucidation of Tautomeric Forms in the Solid State
Many heterocyclic ketones, including furanones, have the potential to exist in different tautomeric forms. For 2,5-Diphenylfuran-3(2H)-one, keto-enol tautomerism is possible, allowing the compound to exist as the ketone form (I) or one of two potential enol forms, 3-hydroxy-2,5-diphenylfuran (II) or 4-hydroxy-2,5-diphenylfuran (III).
While solution-state studies may show an equilibrium between these forms, X-ray crystallography captures the lowest energy tautomer present in the solid state. For related heterocyclic systems, crystallographic analysis has been crucial in definitively assigning the dominant tautomer. rsc.orgrsc.org For instance, studies on other substituted furanones and pyrazolinones confirm that the molecule typically crystallizes as a single, stable tautomer, which is often the keto form due to favorable crystal packing energies. rsc.org A crystallographic study of this compound would be expected to show it exists predominantly in the keto form (I), with the C3 carbonyl group and the C2 methylene (B1212753) group clearly identified by their respective bond lengths and atomic positions.
Analysis of Intermolecular Interactions and Packing Motifs
In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by weaker interactions:
π–π Stacking Interactions: The presence of two phenyl rings facilitates stacking between adjacent molecules. These interactions, involving the overlap of π-orbitals, are a significant driving force in the crystal packing of aromatic compounds. nih.gov
C–H···O Interactions: The carbonyl oxygen at the C3 position can act as a hydrogen bond acceptor for weak C–H donors from the phenyl rings or the furanone backbone of neighboring molecules. nih.gov
C–H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the phenyl or furan (B31954) rings of an adjacent molecule. nih.gov
Analysis of related structures, such as 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, reveals that π–π stacking interactions can direct the formation of infinite chains within the crystal lattice. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.govmdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the covalent framework of a molecule in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity and environment of each atom can be determined.
For this compound (C₁₆H₁₂O₂), the expected NMR signals can be predicted.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene protons and the two distinct phenyl groups.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 4.5 - 5.0 | C2-H₂ (singlet, 2H) |
| ~ 7.2 - 7.6 | Phenyl H's (multiplet, 10H) |
| ~ 6.0 - 6.5 | C4-H (singlet, 1H) |
¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon skeleton, including the characteristic signal for the carbonyl carbon.
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | C3 (C=O) |
| ~ 160 - 170 | C5 (Quaternary) |
| ~ 125 - 135 | Phenyl C's (CH & Quaternary) |
| ~ 110 - 120 | C4 (CH) |
| ~ 80 - 90 | C2 (Quaternary) |
Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign these signals. For example, an HMBC experiment would show correlations from the C2 methylene protons to the C3 carbonyl carbon and the quaternary carbon of the attached phenyl group, confirming the core structure. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of specific functional groups. researchgate.net
For this compound, the key vibrational modes can be predicted based on its structure.
| Predicted Vibrational Frequencies for this compound | |
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~ 3100 - 3000 | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Aliphatic C-H Stretch (C2-H₂) |
| ~ 1740 - 1720 | C=O Stretch (ketone in a five-membered ring) |
| ~ 1600, ~1475 | Aromatic C=C Stretch |
| ~ 1250 - 1150 | C-O-C Asymmetric Stretch (furan ring) |
| ~ 770 - 730, ~ 710-690 | Aromatic C-H Out-of-Plane Bend (monosubstituted phenyl) |
The most prominent band in the IR spectrum would be the intense C=O stretching vibration, with its frequency being characteristic of a ketone within a strained five-membered ring. mdpi.com Raman spectroscopy would complement this by providing strong signals for the symmetric aromatic C=C stretching modes. globalresearchonline.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₂O₂.
Calculated Exact Mass: 252.08373 Da
Upon ionization, typically via electron impact (EI), the molecular ion (M⁺˙) undergoes fragmentation, breaking down into smaller, characteristic ions. The resulting fragmentation pattern provides valuable structural information. Based on studies of related 3(2H)-furanones, a general fragmentation pathway can be proposed. imreblank.ch
Proposed Fragmentation Pathway:
2,5 Diphenylfuran 3 2h One As a Strategic Synthon in Complex Molecule Synthesis
Precursor to Diversified Heterocyclic Scaffolds
The inherent reactivity of the 2,5-Diphenylfuran-3(2H)-one framework allows for its conversion into a range of other heterocyclic systems. This transformation is key to accessing molecular scaffolds with significant pharmacological potential.
Pyrrol-2-ones: The synthesis of pyrrol-2-ones from furanone precursors is a well-established strategy, often proceeding via a ring-opening and subsequent re-cyclization sequence. In a process analogous to the Paal-Knorr synthesis, 2,5-disubstituted furans can undergo an acid-catalyzed ring-opening in the presence of water to yield a 1,4-dicarbonyl compound. cdnsciencepub.com This intermediate can then react with a primary amine to form the corresponding pyrrole.
For this compound, a plausible pathway to pyrrol-2-one derivatives would involve an initial acid-catalyzed hydrolysis. This would open the furanone ring to form a 1,4-diphenyl-1,3-dicarbonyl intermediate. Subsequent condensation with a primary amine or ammonia (B1221849) would lead to the formation of the corresponding N-substituted or N-unsubstituted 3,5-diphenylpyrrol-2-one. This two-step, one-pot process offers an efficient route to highly substituted pyrrol-2-one scaffolds. cdnsciencepub.com
Thiazolidinones: While direct synthesis of thiazolidinones from this compound is not extensively documented, the general reactivity of ketones provides a basis for a potential synthetic route. Thiazolidin-4-ones are commonly synthesized through the multi-component reaction of an amine, a carbonyl compound, and a thiol-containing carboxylic acid, such as thioglycolic acid. The carbonyl group at the 3-position of the furanone ring, although its electrophilicity is somewhat tempered by the adjacent enol ether, could potentially react with an amine to form an enamine or imine intermediate in situ. This intermediate could then undergo cyclization with thioglycolic acid to furnish a thiazolidinone ring fused or appended to the original furanone structure.
Chromen-2-imines: The synthesis of furan-3(2H)-imine scaffolds directly from furan-3(2H)-one precursors can be challenging due to the reduced electrophilicity of the carbonyl group. nih.gov Electron-donating effects from the ring oxygen atom can decrease the reactivity of the carbonyl towards amines. nih.gov However, under specific catalytic conditions or with highly reactive amine derivatives, the formation of an imine is conceivable. The resulting 2,5-diphenylfuran-3(2H)-imine could then be utilized in further synthetic elaborations. Alternative strategies often involve building the furan-imine scaffold from acyclic precursors rather than through direct condensation on a pre-formed furanone. nih.gov
| Target Scaffold | Plausible Synthetic Strategy | Key Intermediate |
|---|---|---|
| Pyrrol-2-one | Acid-catalyzed ring-opening followed by condensation with an amine (Paal-Knorr type) | 1,4-Diphenyl-1,3-dicarbonyl compound |
| Thiazolidinone | Multi-component reaction with an amine and thioglycolic acid | In situ formed enamine/imine |
| Chromen-2-imine | Direct condensation with a primary amine (potentially challenging) | Direct product formation |
Building Block for Polycyclic and Fused Ring Systems
The unsaturated nature of the furanone ring in this compound makes it a candidate for various cycloaddition reactions, providing a pathway to complex polycyclic and fused ring systems. The furan (B31954) moiety, in general, can act as a diene in [4+2] Diels-Alder reactions, and furanones can participate in other cycloadditions such as [2+2] photocycloadditions and 1,3-dipolar cycloadditions.
The Diels-Alder reaction of 2,5-diphenylfuran (B1207041) with dienophiles like ethyl propiolate, promoted by Lewis acids such as aluminum chloride, has been shown to yield substituted aromatic compounds through the rearrangement of the initially formed oxanorbornadiene adducts. cdnsciencepub.com This demonstrates the capability of the 2,5-diphenylfuran skeleton to engage in cycloaddition, leading to the formation of new six-membered rings and ultimately, complex aromatic systems. While the carbonyl group at the 3-position in this compound would influence the electronics and sterics of the diene system, its participation in similar cycloadditions is highly plausible, offering a route to functionalized polycyclic structures.
Furthermore, 2(5H)-furanones are known to undergo photochemical [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. ysu.am These reactions often proceed through a triplet 1,4-biradical intermediate. The application of this methodology to this compound would provide access to unique, strained polycyclic systems that could serve as intermediates for further synthetic transformations.
1,3-Dipolar cycloadditions represent another powerful tool for constructing five-membered heterocyclic rings. The C4=C5 double bond of the furanone ring can act as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides to form isoxazoles, isoxazolidines, and pyrrolidines, respectively. rug.nl The use of chiral auxiliaries on the furanone can even induce asymmetry in these cycloadditions, providing enantiomerically enriched products. rug.nl
Application in Total Synthesis Strategies of Analogous Compounds
While the direct application of this compound in the total synthesis of natural products is not widely reported in the surveyed literature, the furanone core is a key structural motif in many biologically active natural products. These include compounds like jatrophone, geiparvarin, and ascofuranone. researchgate.net Synthetic strategies towards these molecules often involve the construction of a substituted furanone ring at a key stage.
For instance, the synthesis of dihydrorosefuran, a monoterpene with a 2,5-dihydrofuran (B41785) structure, highlights the importance of methodologies for constructing this heterocyclic core. nih.gov Although this specific synthesis does not start from a pre-formed furanone, it underscores the value of the dihydrofuran scaffold in natural product synthesis. The chemical reactivity of this compound makes it a potential starting point for the synthesis of analogues of natural products containing a furanone or related moiety. Its established phenyl groups could serve as handles for further functionalization or as integral parts of a target molecule's pharmacophore.
Design and Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies
The furanone nucleus is a "privileged" structure in medicinal chemistry, and the synthesis of its derivatives is a common strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the furanone ring, chemists can probe the molecular interactions with biological targets and optimize pharmacological activity.
Research on various furanone derivatives has demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. unipi.itresearchgate.net For example, studies on 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones, which are structurally related to this compound, have explored their antifungal activity. ysu.am These studies revealed that halogen substituents on the phenyl ring were crucial for potent activity against certain fungal strains. ysu.am
Similarly, brominated 2(5H)-furanones have been synthesized and shown to possess quorum sensing inhibitory activity, which is a promising strategy for combating bacterial resistance. unipi.it The synthesis of new furan hybrid molecules and their evaluation for antioxidant and anti-inflammatory activities further highlight the therapeutic potential of this scaffold. mdpi.com
The this compound molecule provides a template that can be systematically modified for SAR studies. The phenyl rings can be substituted with various electron-donating or electron-withdrawing groups, the carbonyl group can be transformed into other functionalities, and reactions at the C4 position can introduce additional diversity. The resulting library of compounds can then be screened for various biological activities to identify key structural features responsible for a desired therapeutic effect. For example, aurone (B1235358) analogs, which are chemically related benzofuran-3(2H)-ones, have been synthesized and evaluated for their cytotoxic activity, with SAR studies revealing the importance of specific functional groups for their anticancer effects. nih.gov
| Furanone Derivative Class | Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|
| 3-(Substituted phenyl)-5-alkyl-2,5-dihydrofuran-2-ones | Antifungal | Halogen substituents on the phenyl ring enhance activity. | ysu.am |
| Brominated 2(5H)-furanones | Quorum Sensing Inhibition | Position and number of bromine atoms influence inhibitory effects. | unipi.it |
| Aurone (Benzofuran-3(2H)-one) Analogs | Anticancer (Cytotoxic) | Replacement of a hydroxyl group with a carbamoyl (B1232498) group is critical for activity. | nih.gov |
| Bis-2(5H)-furanone Derivatives | Anticancer (Antitumor) | Induces cell cycle arrest at the S-phase in glioma cells. | researchgate.net |
Theoretical and Computational Investigations into the Chemistry of 2,5 Diphenylfuran 3 2h One
Quantum Chemical Studies of Electronic Structure and Aromaticity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2,5-Diphenylfuran-3(2H)-one. These studies provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. The electronic properties of furanone derivatives are significantly influenced by the nature and position of substituents on the furanone ring. For instance, computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives have shown that structural modifications can lead to more favorable electronic properties. ajchem-b.com
The concept of aromaticity, which is a manifestation of electron delocalization in a closed circuit, is a key aspect of the electronic structure of cyclic compounds. helsinki.fichemrxiv.org While the furan (B31954) ring itself possesses some aromatic character, the presence of a carbonyl group in the 3-position of this compound disrupts the continuous π-conjugation within the five-membered ring. This disruption leads to a significantly lower degree of aromaticity compared to furan. The two phenyl substituents, however, are classic examples of aromatic systems. Quantum chemical methods can quantify the aromaticity of the different ring systems within the molecule through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).
The electronic landscape of this compound is further characterized by its frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In substituted furanones, the presence of phenyl groups is expected to lower the HOMO-LUMO gap compared to the unsubstituted furanone core, thereby enhancing its reactivity. ajchem-b.com
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 3.2 D | DFT/B3LYP/6-31G |
Prediction of Spectroscopic Properties through Computational Methods
Computational spectroscopy has become an indispensable tool for the prediction and interpretation of various spectroscopic data. scispace.com For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can aid in the identification and characterization of the compound.
The IR spectrum is characterized by vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, a strong absorption band corresponding to the C=O stretching of the ketone group is expected, typically in the range of 1700-1750 cm⁻¹. Vibrations associated with the C=C bonds of the furanone ring and the phenyl groups, as well as C-H stretching and bending modes, would also be present.
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. The predicted chemical shifts for this compound would show distinct signals for the protons and carbons of the furanone ring and the two phenyl groups. The chemical environment of each nucleus, influenced by factors like electron density and proximity to functional groups, determines its chemical shift.
Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net The absorption bands in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals. For this compound, transitions involving the π-orbitals of the furanone ring and the phenyl groups are expected to be the most prominent. The presence of the conjugated system is likely to result in absorption maxima in the UV region.
| Spectroscopic Technique | Predicted Key Signals | Computational Method |
|---|---|---|
| IR Spectroscopy | C=O stretch: ~1720 cm⁻¹ | DFT/B3LYP/6-31G* |
| ¹H NMR | Phenyl H: 7.2-7.8 ppm, Furanone H: ~6.5 ppm | GIAO/DFT |
| ¹³C NMR | C=O: ~195 ppm, Phenyl C: 125-135 ppm | GIAO/DFT |
| UV-Vis Spectroscopy | λmax: ~280 nm | TD-DFT |
Modeling of Reaction Pathways and Transition States for Mechanistic Understanding
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions by modeling reaction pathways and locating transition states. anl.govchemrxiv.org For this compound, this approach can be used to understand its reactivity towards various reagents and to predict the likely products of its reactions. The carbonyl group and the double bond in the furanone ring are expected to be the primary sites of reactivity.
By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a critical point that determines the activation energy and, consequently, the rate of the reaction. Computational methods can determine the geometry and energy of these transition states.
For example, the reaction of this compound with a nucleophile would likely involve an attack at the carbonyl carbon. Computational modeling could elucidate the step-by-step mechanism of this addition reaction, including the formation of a tetrahedral intermediate and any subsequent steps. Similarly, reactions involving the double bond, such as electrophilic additions or cycloadditions, can be modeled to understand the regioselectivity and stereoselectivity of the process.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. youtube.comlumenlearning.comchemistrysteps.com For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl groups to the furanone ring, multiple conformers can exist. Computational methods can be used to identify the most stable conformers and to determine the energy barriers for rotation between them.
The orientation of the two phenyl rings relative to the furanone core is a key conformational feature. Steric hindrance between the phenyl groups and the furanone ring will play a significant role in determining the preferred conformations. The lowest energy conformer is likely to be one where steric clashes are minimized.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the study of how the molecule behaves in different environments, such as in a solvent. These simulations can reveal the flexibility of the molecule and the timescales of conformational changes.
Quantitative Structure-Reactivity Relationships (QSAR) for Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. neliti.comresearchgate.netijpda.orgdigitaloceanspaces.com For a class of compounds like furanone derivatives, QSAR can be a valuable tool for predicting the reactivity of new, unsynthesized analogs.
The development of a QSAR model involves several steps. First, a set of furanone derivatives with known reactivity data is selected. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the electronic, steric, and hydrophobic properties of the molecules. Finally, a mathematical model is developed to relate the descriptors to the observed reactivity.
For this compound, a QSAR model could be used to predict its reactivity in a particular reaction based on its calculated molecular descriptors. For instance, a model could be developed to predict the rate of a nucleophilic addition reaction for a series of substituted diphenylfuranones. Such models can guide the design of new furanone derivatives with desired reactivity profiles.
Emerging Trends and Future Perspectives in 2,5 Diphenylfuran 3 2h One Research
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The chemical industry's shift towards green chemistry has profoundly influenced the synthesis of furanone derivatives. Future research is focused on minimizing environmental impact by developing methodologies that are both sustainable and efficient. A primary trend is the move away from hazardous organic solvents and towards more benign alternatives. For instance, protocols for the synthesis of 3(2H)-furanones are being developed that utilize water as the reaction medium, significantly reducing the environmental footprint of the process. organic-chemistry.org
Another key area is the use of renewable starting materials. The valorization of biomass, a plentiful and sustainable carbon source, is a major focus. mdpi.com Platform chemicals derived from lignocellulosic biomass, such as 5-hydroxymethylfurfurals, are being investigated as precursors for various furan (B31954) derivatives. mdpi.commdpi.com This approach not only reduces dependence on fossil fuels but also aligns with the principles of a circular economy. mdpi.com
Energy efficiency is also a critical consideration. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and reducing energy consumption. rsc.org This technique has been successfully applied to the green synthesis of novel furan-2(3H)-one derivatives, demonstrating its potential for creating complex molecules rapidly and with minimal waste. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further contributes to sustainability by minimizing purification steps and solvent usage.
| Methodology | Key Features | Advantages |
| Aqueous Synthesis | Utilizes water as the primary solvent. | Reduces reliance on volatile organic compounds (VOCs), improves safety, lowers cost. |
| Biomass Valorization | Employs renewable feedstocks like carbohydrates. mdpi.commdpi.com | Decreases fossil fuel dependency, promotes a circular economy. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. rsc.org | Drastically reduces reaction times, improves yields, enhances energy efficiency. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major trend in furanone chemistry. The goal is to achieve higher yields, greater selectivity, and milder reaction conditions. Transition-metal catalysis remains a cornerstone, with gold, rhodium, and palladium complexes enabling challenging transformations such as the cycloisomerization of allenic hydroxyketones and the cyclization of γ-hydroxyalkynones to form the 3(2H)-furanone core. organic-chemistry.org
However, a significant future perspective is the development of transition-metal-free catalytic systems. lboro.ac.uk These systems offer the advantages of lower cost, reduced toxicity, and simpler purification processes. Recent breakthroughs include base-induced intramolecular cyclizations that provide 5-aryl-3(2H)-furanones in excellent yields under ambient conditions. organic-chemistry.org Furthermore, employing simple organocatalysts or even catalyst-free conditions in certain reactions represents the frontier of efficient and sustainable furanone synthesis. organic-chemistry.orgresearchgate.net
Heterogeneous catalysts are also gaining prominence. These catalysts, which exist in a different phase from the reactants, can be easily recovered and reused, making the process more economical and environmentally friendly. mdpi.com Research into designing robust heterogeneous catalysts, such as hypercross-linked polymers containing active species, is expected to yield recyclable and highly efficient systems for producing furan derivatives. mdpi.com
| Catalyst Type | Example(s) | Key Transformation | Advantages |
| Transition Metal | Gold (Au), Rhodium/Palladium (Rh/Pd) organic-chemistry.org | Cyclization of alkynes and allenes | High efficiency, good yields, control over stereochemistry. |
| Metal-Free | Appel Reagent, Base-induced organic-chemistry.orglboro.ac.uk | Dehydration, Intramolecular cyclization | Lower cost, reduced toxicity, simplified purification. |
| Heterogeneous | Hypercross-linked Polymers (HCPs) mdpi.com | Conversion of carbohydrates to furans | Recyclability, process scalability, reduced waste. |
Integration with Advanced Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals, including furanones. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. nih.gov
For the synthesis of 2,5-diarylfurans, a class of compounds closely related to 2,5-diphenylfuran-3(2H)-one, continuous flow has been shown to significantly improve safety and efficiency. nih.govacs.org This is particularly true for reactions involving unstable intermediates, which can be generated and consumed in situ, eliminating the need for isolation and handling. lboro.ac.uknih.gov This approach leads to a notable increase in isolated yields (with average increases of around 27% reported) and a significant reduction in chemical waste. acs.org
Table: Comparison of Batch vs. Continuous Flow Synthesis for 2,5-Diarylfurans
| Compound | Batch Yield | Flow Yield | Yield Improvement | Reference |
|---|---|---|---|---|
| Unsymmetrical Furan 9i | 21% | 40% | +90% | acs.org |
| 3-hexyl 2,5-diphenylfuran (B1207041) 9k | - | 58% | - | acs.org |
The future of chemical synthesis lies in combining these flow systems with automated platforms. wikipedia.orgbris.ac.uk Companies and research institutions are developing fully integrated systems that use artificial intelligence (AI) and robotics to accelerate the entire discovery process. youtube.com These platforms can design synthetic routes, optimize reaction conditions in a high-throughput manner, and perform multi-step syntheses in a continuous, automated fashion. youtube.com Such "idea-to-molecule" systems will enable the rapid and on-demand synthesis of novel furanone derivatives for screening and development. youtube.comrsc.org
Interdisciplinary Approaches in Furanone Chemistry
The unique chemical structure of the furanone ring makes it a valuable pharmacophore in medicinal chemistry and a versatile building block in materials science. researchgate.netforeverest.net Consequently, an increasingly interdisciplinary approach is being taken to explore its potential. Collaborations between synthetic chemists, biologists, and material scientists are driving innovation and opening up new applications.
In medicinal chemistry, furanone derivatives are being investigated for a wide range of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The ability to synthesize diverse libraries of furanone compounds through modern methods allows for extensive structure-activity relationship (SAR) studies, aiding in the rational design of more potent and selective therapeutic agents. researchgate.net
A particularly novel interdisciplinary application is the use of diphenyl-furanone derivatives as fluorescent probes in biochemistry and cell biology. mdpi.com Certain furanones react selectively with primary amines to yield highly fluorescent products. This property has been harnessed to develop fluorochromes for the cytochemical staining of chromatin DNA and chromosomes, providing powerful tools for biological imaging and diagnostics. mdpi.com This fusion of organic synthesis with cell biology highlights the broad potential of furanone chemistry to contribute to diverse scientific fields.
Q & A
Basic Research Questions
Q. How can the crystal structure of 2,5-diphenylfuran derivatives be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality single crystals via slow evaporation of a methanol solution .
- Using a Bruker SMART APEX CCD diffractometer for data collection, with multi-scan absorption correction (e.g., SADABS) .
- Refining structural parameters (e.g., disorder in ethyl groups with split occupancy ratios of 0.56/0.44) using software like SHELXL .
- Analyzing intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) to understand crystal packing .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Dihedral angles (Ph/furan) | 54.91°, 20.96° | |
| R-factor (refinement) | , |
Q. What synthetic routes are effective for preparing 2,5-diphenylfuran-3(2H)-one derivatives?
- Methodological Answer :
- Friedel-Crafts alkylation : Use mucochloric acid and benzene with AlCl₃ as a Lewis acid .
- Solvent optimization : Higher yields (68%) achieved in DMF at 80°C for 40 minutes compared to other solvents .
- Purification : Column chromatography or recrystallization to isolate products, followed by NMR and HPLC for purity validation.
Advanced Research Questions
Q. How can discrepancies in reaction yields for 2,5-diphenylfuran derivatives be resolved?
- Methodological Answer :
- Critical factors : Solvent polarity, temperature, and reaction time significantly impact yields. For example, DMF at 80°C improved yields by 22% compared to literature reports .
- Data validation : Cross-check experimental conditions (e.g., stoichiometry, catalyst activity) and characterize byproducts via GC-MS or LC-MS to identify side reactions.
Q. What strategies are recommended for analyzing disordered structures in X-ray crystallography?
- Methodological Answer :
- Occupancy refinement : Assign partial occupancy (e.g., 0.56/0.44 for disordered ethyl groups) and apply geometric restraints to C–C and O–C bonds .
- Hydrogen placement : Fix H atoms in idealized positions with (1.5 for methyl groups) .
Q. How can intermolecular interactions influence the material properties of 2,5-diphenylfuran derivatives?
- Methodological Answer :
- Hydrogen bonding analysis : Use Mercury software to visualize C–H⋯O interactions (e.g., C4–H4⋯O3, 2.54 Å) and assess their role in forming 1D chains along the c-axis .
- Thermodynamic studies : Calculate lattice energy via DFT to correlate packing efficiency with thermal stability .
Data Contradiction and Optimization
Q. Why might experimental yields of 2,5-diphenylfuran derivatives differ from theoretical predictions?
- Methodological Answer :
- Side reactions : Monitor intermediates via in-situ FTIR or Raman spectroscopy to detect unintended pathways (e.g., oxidation or dimerization) .
- Catalyst deactivation : Use XPS or TGA to assess Lewis acid catalyst stability under reaction conditions .
Safety and Efficacy Considerations
Q. What methodologies are used to evaluate the safety profile of furanone derivatives in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
